3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride
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Overview
Description
3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride is a chemical compound with the molecular formula C8H10Cl2N2 and a molecular weight of 205.08 g/mol.
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of imidazo[1,2-a]pyridines , which have a broad range of biological activities .
Mode of Action
It is known that similar compounds participate in the sandmeyer reaction, an efficient method for the stereospecific synthesis of (e)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
Biochemical Pathways
Compounds with similar structures have been shown to have a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Similar compounds have been shown to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the compound is stable at room temperature and is highly soluble in water and other polar solvents , which suggests that it may be stable in a variety of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride typically involves the reaction of pyridine derivatives with propargylamine under specific conditions. One common method involves the use of palladium acetate, triphenylphosphine, and copper (I) iodide as catalysts in a degassed solution of aryl halide, alkyne, triethylamine, and acetonitrile . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride: A similar compound with a slightly different structure, used in similar applications.
(Prop-2-yn-1-yl)[(pyridin-3-yl)methyl]amine dihydrochloride: Another related compound with comparable properties and uses.
Uniqueness
3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse research fields make it a valuable compound for scientific exploration.
Properties
CAS No. |
777856-64-1 |
---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-pyridin-3-ylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C8H8N2.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,5,9H2;1H |
InChI Key |
KGJFMSLAZNVEAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C#CCN.Cl.Cl |
Canonical SMILES |
C1=CC(=CN=C1)C#CCN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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